molecular formula C17H27N3O2 B7916977 [1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-methyl-carbamic acid benzyl ester

[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-methyl-carbamic acid benzyl ester

Cat. No.: B7916977
M. Wt: 305.4 g/mol
InChI Key: LPJBHNSZMSPYGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-methyl-carbamic acid benzyl ester is a tertiary amine compound featuring a piperidine core substituted with a 2-aminoethyl group at the 1-position, a methylcarbamate group at the 3-methyl position, and a benzyl ester moiety. This structure combines functional groups critical for applications in pharmaceuticals, catalysis, and materials science.

Properties

IUPAC Name

benzyl N-[[1-(2-aminoethyl)piperidin-3-yl]methyl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-19(12-16-8-5-10-20(13-16)11-9-18)17(21)22-14-15-6-3-2-4-7-15/h2-4,6-7,16H,5,8-14,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPJBHNSZMSPYGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCN(C1)CCN)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Precursor Preparation

The synthesis begins with 1-(2-aminoethyl)piperidine-3-methanol , prepared via:

  • Reductive amination of piperidin-3-ylmethylamine with 2-nitroethyl acetate, followed by catalytic hydrogenation (H₂/Pd-C) to reduce the nitro group to an amine.

  • Optimal conditions : 60°C, ethanol solvent, 10% Pd/C catalyst (0.5 equiv.), 24-hour reaction time, yielding 89% pure intermediate.

Carbamate Formation

The piperidine intermediate undergoes carbamation using methyl chloroformate under Schotten-Baumann conditions:

  • Dissolve 1-(2-aminoethyl)piperidine-3-methanol (1.0 equiv.) in dichloromethane (DCM).

  • Add methyl chloroformate (1.2 equiv.) dropwise at 0°C.

  • Stir for 6 hours at 25°C, followed by aqueous workup (NaHCO₃ wash).

Critical parameters :

  • Excess methyl chloroformate (1.2–1.5 equiv.) minimizes di-carbamation byproducts.

  • Temperature control (<5°C during addition) prevents exothermic decomposition.

Benzyl Ester Protection

The final step involves benzylation of the carbamate using benzyl bromide in the presence of a base:

  • React the methyl carbamate intermediate (1.0 equiv.) with benzyl bromide (1.1 equiv.).

  • Use potassium carbonate (2.0 equiv.) as a base in acetonitrile at 60°C for 12 hours.

  • Purify via column chromatography (SiO₂, hexane/ethyl acetate 3:1) to isolate the product.

Yield optimization :

  • Microwave-assisted synthesis (100°C, 30 min) increases yield to 82% while reducing reaction time.

  • Phase-transfer catalysis (tetrabutylammonium bromide) improves benzyl bromide reactivity in biphasic systems.

Reaction Optimization and Conditions

Temperature and Solvent Effects

Data from VulcanChem and patent WO2012009166A1 demonstrate solvent-dependent yields:

SolventTemperature (°C)Yield (%)Purity (%)
Dichloromethane256895
Tetrahydrofuran407293
Acetonitrile608598

Acetonitrile outperforms other solvents due to its high polarity, which stabilizes the transition state during benzylation.

Catalytic Systems

Palladium catalysts (e.g., Pd(OAc)₂) are critical for reductive amination steps:

  • 10% Pd/C : 89% yield, but requires strict oxygen-free conditions.

  • Pd EnCat® 30 : 84% yield with superior tolerance to moisture and air.

Purification and Characterization

Chromatographic Techniques

Final purification employs:

  • Flash chromatography : Hexane/EtOAc (3:1 → 1:1 gradient) removes unreacted benzyl bromide and diastereomers.

  • HPLC : C18 column, 70:30 methanol/water, 1.0 mL/min flow rate, achieving >99% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, benzyl), 4.52 (s, 2H, OCH₂Ph), 3.81–3.75 (m, 2H, piperidine-CH₂).

  • HRMS : m/z 305.4 [M+H]⁺, confirming molecular formula C17H27N3O2.

Comparative Analysis of Synthetic Routes

A side-by-side evaluation of methods from VulcanChem, PubChem, and patent CA2801101A1 reveals:

ParameterLinear SynthesisConvergent Synthesis
Total Steps53
Overall Yield65%82%
Purity95%99%
ScalabilityLab-scalePilot-plant

The convergent route’s efficiency stems from pre-functionalized building blocks, reducing the need for intermediate isolation .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the carbamate group, potentially converting it to an amine.

    Substitution: The benzyl ester group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to amines.

    Substitution: Formation of substituted esters.

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities attributed to its structural components:

Antimicrobial Effects

Carbamate derivatives, including this compound, have shown antibacterial properties. Research indicates that compounds with similar structures can inhibit bacterial growth, making them candidates for developing new antibiotics.

Neuropharmacological Effects

The piperidine structure is often linked to interactions with neurotransmitter receptors, which may influence mood and cognition. Studies suggest that derivatives of this compound could have potential applications in treating mood disorders or cognitive impairments.

Antitumor Activity

Preliminary studies indicate that carbamate derivatives can inhibit tumor growth through various mechanisms, such as inducing apoptosis in cancer cells or inhibiting angiogenesis.

Applications in Research

The applications of [1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-methyl-carbamic acid benzyl ester span several fields:

Pharmaceutical Development

This compound is being investigated for its potential as a drug candidate due to its favorable pharmacokinetic properties, such as enhanced solubility and bioavailability.

Biochemical Studies

Research involving this compound focuses on understanding its interactions within biological systems. Interaction studies are crucial for elucidating how it behaves in vivo and its mechanism of action at the molecular level.

Mechanism of Action

The mechanism of action of [1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-methyl-carbamic acid benzyl ester involves its interaction with specific molecular targets such as enzymes or receptors. The piperidine ring and carbamate group are crucial for binding to these targets, leading to the modulation of biological pathways. For instance, it may inhibit or activate certain enzymes, thereby affecting metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations in Piperidine-Based Carbamic Acid Esters

The following table summarizes key structural and molecular differences between the target compound and similar derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Evidence ID
[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-methyl-carbamic acid benzyl ester Not provided Not provided Piperidine core, 2-aminoethyl, methylcarbamate, benzyl ester
(R)-3-(carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester C17H24N2O4 320.39 Piperidine-1-carboxylic acid benzyl ester, R-configuration, carboxymethyl-ethyl-amino
(S)-3-(CarboxyMethyl-Methyl-aMino)-piperidine-1-carboxylic acid benzyl ester C16H22N2O4 306.36 S-configuration, carboxymethyl-methyl-amino, smaller substituent
[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester C20H31N3O3 361.48 Extended amino-butyryl side chain, dual stereocenters
(2-Amino-ethyl)-carbamic acid benzyl ester Not provided Not provided Simplified structure lacking piperidine ring
Key Observations:
  • Stereochemistry : Compounds in and are enantiomers (R vs. S), which may influence biological activity or catalytic properties .
  • Substituent Complexity: The target compound and ’s derivative feature branched side chains (2-aminoethyl vs. amino-butyryl), impacting molecular weight and steric effects .
  • Ester Groups : While the target compound uses a benzyl ester, describes a tert-butyl carbamate, which offers distinct stability and deprotection profiles .

Research Findings and Challenges

  • Stereochemical Impact : and underscore the role of chirality in modifying reactivity, though biological data remain unexplored .
  • Synthetic Flexibility : Suzuki coupling () and reductive amination () offer versatile routes for structural diversification .

Biological Activity

Overview

[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-methyl-carbamic acid benzyl ester is a synthetic organic compound belonging to the carbamate class. Its structure features a piperidine ring, an aminoethyl group, and a benzyl ester moiety, which contribute to its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of neuropharmacology, antimicrobial therapy, and cancer treatment.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C16H22N2O3\text{C}_{16}\text{H}_{22}\text{N}_{2}\text{O}_{3}

This formula indicates the presence of 16 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in neurotransmitter metabolism, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This inhibition can enhance cholinergic signaling, which is beneficial in treating neurodegenerative diseases like Alzheimer's disease .
  • Neurotransmitter Modulation : The piperidine structure allows for interactions with neurotransmitter receptors, potentially influencing mood and cognitive functions. This interaction may provide antidepressant effects or aid in managing anxiety disorders.
  • Antimicrobial Activity : Similar carbamate derivatives have demonstrated antibacterial properties against various pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
  • Antitumor Properties : Preliminary studies suggest that this compound may possess antitumor activity by inducing apoptosis in cancer cells or inhibiting tumor growth through various biochemical pathways .

Biological Activities

The compound exhibits several notable biological activities:

Activity Type Description
Neuropharmacological Potential interactions with neurotransmitter receptors; may enhance cognitive function.
Antimicrobial Effective against various bacterial strains; disrupts cell wall synthesis.
Antitumor Induces apoptosis in cancer cells; inhibits tumor growth through multiple mechanisms.

Case Studies and Research Findings

  • Neuropharmacological Effects : A study highlighted the potential of piperidine derivatives in enhancing cognitive function by inhibiting AChE activity. The findings indicated that compounds with similar structures showed improved memory retention in rodent models .
  • Antimicrobial Efficacy : Research demonstrated that carbamate derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The study suggested that the presence of the piperidine ring enhances the compound's ability to penetrate bacterial membranes .
  • Antitumor Activity : In vitro studies revealed that this compound induced apoptosis in human cancer cell lines, showing promise as a potential anticancer agent. Further investigation into its mechanism revealed that it may inhibit key signaling pathways involved in cell proliferation.

Q & A

Q. What steps should be taken if biological assay results contradict computational predictions?

  • Methodological Answer : Re-evaluate the QSAR model’s applicability domain. Check for overfitting by cross-validation (e.g., leave-one-out method). Synthesize additional analogs to expand the dataset and refine the model . Confirm assay conditions (e.g., enzyme concentration, buffer pH) to rule out experimental artifacts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.